2-(1-Aminoethyl)thiazole-5-carboxylic acid
Overview
Description
2-(1-Aminoethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
2-aminothiazole derivatives are known to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
2-(1-Aminoethyl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme xanthine oxidase, where derivatives of thiazole-5-carboxylic acid have been shown to inhibit the enzyme’s activity . This inhibition can affect the metabolism of purines, leading to changes in uric acid levels. Additionally, this compound may interact with other biomolecules through hydrogen bonding and electrostatic interactions, further influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound has been observed to exhibit anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . In cancer cells, it can induce apoptosis by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . This inhibition mechanism is crucial for its potential therapeutic applications in conditions like gout. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of this compound may also have distinct biological activities, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cell cycle progression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of α-bromo-α-formylacetate hemiacetal with thioureas, resulting in the formation of 2-aminothiazole-5-carboxylates . Another approach includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction with 4-fluorophenylboric acid . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1-Aminoethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, which can further be utilized in various applications.
Scientific Research Applications
2-(1-Aminoethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer treatment.
Industry: The compound is used in the synthesis of various agrochemicals and dyes.
Comparison with Similar Compounds
2-(1-Aminoethyl)thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazole: Shares the thiazole ring structure but lacks the carboxylic acid group, resulting in different biological activities.
2-(1-Aminoethyl)benzothiazole: Contains a benzene ring fused to the thiazole ring, which alters its chemical properties and applications.
2-(1-Aminoethyl)oxazole-5-carboxylic acid: Similar structure but with an oxygen atom in place of sulfur, leading to different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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